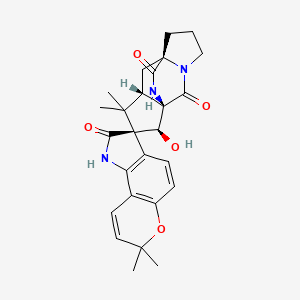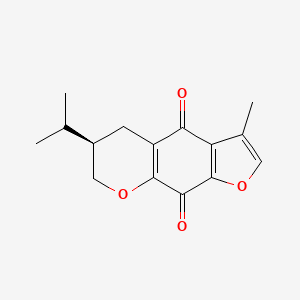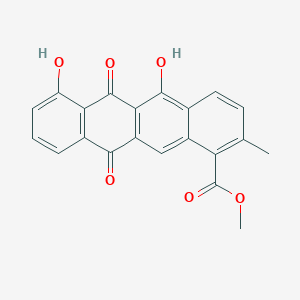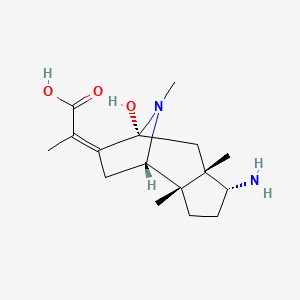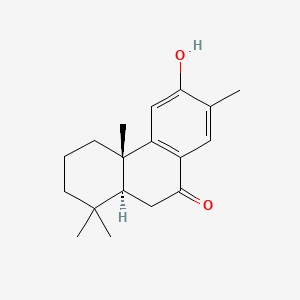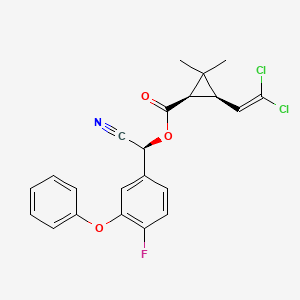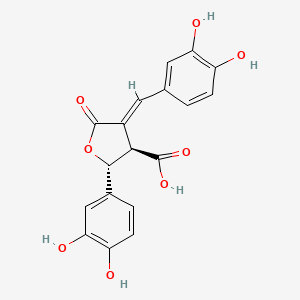
kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) is a glycosyloxyflavone that consists of kaempferol attached to a 2-E-p-coumaroyl-alpha-L-rhamnopyranosyl moiety at position 7 via a glycosidic linkage. Isolated from the flowers and fruits of Tetrapanax papyriferus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a cinnamate ester, a monosaccharide derivative and a glycosyloxyflavone. It derives from a trans-4-coumaric acid.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds and Antimicrobial Activity
Kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) is identified as a bioactive compound in various plants, exhibiting antimicrobial properties. For instance, it was isolated from the buds of Platanus orientalis and demonstrated cytotoxic and antimicrobial activity against human cell lines and various Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993).
Cell Proliferation Inhibition
This compound has shown inhibitory effects on cell proliferation. In a study involving the leaves of Cinnamomum kotoense, kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) inhibited the proliferation of human peripheral blood mononuclear cells, suggesting potential applications in modulating immune response or treating disorders related to cell proliferation (Kuo et al., 2005).
Chemical Composition Studies
The compound has been a focus in studies exploring the chemical composition of various plant species. For example, it was identified as part of the flavonoid composition in Aconitum angustifolium Bernh. flowers and leaves, contributing to the understanding of the plant's chemical profile and potential pharmacological applications (Vitalini et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis of kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) has been achieved to explore its bioactive properties. This synthetic approach aimed at producing compounds with potent inhibitory activity against methicillin-resistant Staphylococcus aureus, a significant concern in medical settings (Li et al., 2011).
Nitric Oxide Inhibition
Recent studies have indicated that kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) possesses the ability to inhibit nitric oxide production. This property is particularly relevant in the context of inflammatory diseases where nitric oxide plays a key role in the inflammatory response (Chinh et al., 2021).
Eigenschaften
Produktname |
kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) |
|---|---|
Molekularformel |
C30H26O12 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R,6S)-2-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c1-14-24(35)26(37)29(42-22(34)11-4-15-2-7-17(31)8-3-15)30(39-14)40-19-12-20(33)23-21(13-19)41-28(27(38)25(23)36)16-5-9-18(32)10-6-16/h2-14,24,26,29-33,35,37-38H,1H3/b11-4+/t14-,24-,26+,29+,30-/m0/s1 |
InChI-Schlüssel |
XUUODWXANHZAFB-OKOXDJDNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5beta)-3-Methyl-3alpha-[(E)-2-cyanoethenyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid 4,4-dioxide](/img/structure/B1247971.png)
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)
